N-Acetyl Daclatasvir

Impurity profiling LC-MS identification Daclatasvir quality control

N-Acetyl Daclatasvir (CAS 1800502-75-3, molecular formula C₄₄H₅₄N₈O₈, molecular weight 822.95 g/mol) is a di-acetyl process-related impurity of the Hepatitis C Virus (HCV) NS5A inhibitor Daclatasvir (BMS-790052). The compound is formally designated as Daclatasvir Impurity 5 (or Impurity G, Daclatasvir Di-Acetyl Impurity) and is characterized by acetylation of both imidazole nitrogen atoms of the parent Daclatasvir core.

Molecular Formula C₄₄H₅₄N₈O₈
Molecular Weight 822.95
CAS No. 1800502-75-3
Cat. No. B1144822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Daclatasvir
CAS1800502-75-3
SynonymsDimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate
Molecular FormulaC₄₄H₅₄N₈O₈
Molecular Weight822.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Daclatasvir CAS 1800502-75-3: Identity and Baseline for Daclatasvir Impurity Reference Standard Procurement


N-Acetyl Daclatasvir (CAS 1800502-75-3, molecular formula C₄₄H₅₄N₈O₈, molecular weight 822.95 g/mol) is a di-acetyl process-related impurity of the Hepatitis C Virus (HCV) NS5A inhibitor Daclatasvir (BMS-790052) [1]. The compound is formally designated as Daclatasvir Impurity 5 (or Impurity G, Daclatasvir Di-Acetyl Impurity) and is characterized by acetylation of both imidazole nitrogen atoms of the parent Daclatasvir core [2]. As a non-pharmacopeial impurity reference standard, it serves as a critical analytical tool for impurity profiling, method validation, and quality control testing during Daclatasvir drug substance and drug product manufacturing, particularly for Abbreviated New Drug Applications (ANDA) requiring identification and quantification of process-related impurities at or above ICH Q3A thresholds [3].

Why Generic Daclatasvir Impurity Standards Cannot Substitute for N-Acetyl Daclatasvir (CAS 1800502-75-3)


In-class substitution of impurity reference standards is not analytically valid because each Daclatasvir impurity possesses a unique structural identity, distinct chromatographic behavior, and a specific regulatory rationale for its control. N-Acetyl Daclatasvir is the di-acetylated derivative (MW 822.95), structurally differentiated from the mono-acetyl Impurity B (MW 780.92) and from Impurity A (Monodes(N-carboxymethyl)valine Daclatasvir, MW 780.92), each of which exhibits different retention times, UV absorption profiles, and mass spectrometric fragmentation patterns [1]. Using an incorrect or non-identical impurity standard compromises peak assignment accuracy, leads to erroneous quantification, and risks regulatory rejection during ANDA filing because impurity specificity—not merely class membership—is the basis for identification and control thresholds in ICH Q3A guideline compliance [2]. Furthermore, traceability requirements under ISO 17034 mandate that the certified reference standard matches the exact chemical entity to be quantified, not a structural analog [3].

Quantitative Differentiation Evidence for N-Acetyl Daclatasvir (CAS 1800502-75-3): Comparator-Based Analytical Selection Guide


Molecular Weight Differentiation: N-Acetyl Daclatasvir vs. Parent Daclatasvir and Mono-Acetyl Impurity B

N-Acetyl Daclatasvir exhibits a molecular weight of 822.95 g/mol (C₄₄H₅₄N₈O₈), representing a +84.07 Da mass shift relative to the parent Daclatasvir (738.89 g/mol, C₄₀H₅₀N₈O₆) and +42.03 Da relative to the mono-acetyl Impurity B (MW 780.92), due to di-acetylation of both imidazole NH groups [1] [2]. This mass difference provides definitive discrimination in LC-MS/MS analysis: the protonated molecular ion [M+H]⁺ of N-Acetyl Daclatasvir appears at m/z 823.95, while Daclatasvir appears at m/z 739.89, enabling unambiguous identification in complex impurity mixtures without risk of isobaric interference from mono-acetyl or non-acetylated analogs [3].

Impurity profiling LC-MS identification Daclatasvir quality control

ISO 17034 Certified Reference Standard Traceability vs. Non-Certified Impurity Standards

N-Acetyl Daclatasvir supplied under the CATO brand (CATO No. C4X-18485) is manufactured under ISO 17034:2016 accreditation for reference material production, which mandates documented homogeneity, stability, and characterization studies with metrological traceability [1]. The standard is delivered with a full Certificate of Analysis including quantitative results from NMR, mass spectrometry, HPLC (purity >95%), IR, UV, water content, and residue on ignition determination [1]. In contrast, many generic Daclatasvir impurity standards are supplied without ISO 17034 certification, frequently accompanied only by a simple product description lacking quantitative characterization data, requiring end-user re-verification that consumes both reference material and analytical resources [2]. The CATO standard's 3-year assigned shelf-life at 2–8°C, validated through stability studies compliant with ISO 17034, provides documented expiry justification that non-certified standards typically lack [1].

Reference standard certification ISO 17034 Regulatory compliance

Structural Specificity: Di-Acetyl vs. Mono-Acetyl Daclatasvir Impurity Differentiation

N-Acetyl Daclatasvir is characterized by acetylation at both imidazole N-1 and N-1' positions of the biphenyl-bis-imidazole core, as confirmed by the IUPAC name Dimethyl ((2S,2'S)-(2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate [1]. This di-acetyl structure is chemically and chromatographically distinct from the mono-acetyl Impurity B (methyl((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate), which bears a single acetyl group on the pyrrolidine nitrogen rather than the imidazole ring [2]. The resulting polarity difference drives differential retention in reversed-phase HPLC methods, with the more hydrophobic di-acetyl derivative exhibiting longer retention relative to mono-acetyl analogs [3].

Process impurity identification Di-acetylation HPLC resolution

Purity Specification: HPLC Purity of N-Acetyl Daclatasvir Reference Standard

The N-Acetyl Daclatasvir reference standard is supplied with a certified HPLC purity of >95% (CATO) or 95.00% (Allmpus), verified by validated HPLC methods and documented in the Certificate of Analysis [1] [2]. While this purity specification is comparable to other Daclatasvir impurity standards from reputable suppliers, the critical differentiator is not the numeric purity value alone, but the documented traceability of the purity determination. CATO's ISO 17034 framework provides full metrological traceability of the purity value through validated analytical procedures, whereas non-certified suppliers may lack documented evidence of how purity was determined, what HPLC method was used, and whether the value is traceable to a primary reference standard [1].

Reference standard purity HPLC assay Quality control

Recommended Application Scenarios for N-Acetyl Daclatasvir (CAS 1800502-75-3) in Pharmaceutical Quality Control and Analytical Development


HPLC Method Development and System Suitability Testing for Daclatasvir Impurity Profiling

Use N-Acetyl Daclatasvir as a retention time marker and resolution standard during HPLC/UPLC method development for Daclatasvir API impurity profiling. The di-acetyl derivative's distinct hydrophobicity ensures separation from the parent drug and mono-acetyl impurities, enabling system suitability parameter establishment per ICH Q2(R1) guidelines [1]. The ISO 17034-certified standard from CATO provides documented chromatographic identity that supports method validation protocols required for ANDA submissions [2].

Quantitative Impurity Determination in Daclatasvir Drug Substance for ANDA and NDA Filings

Employ N-Acetyl Daclatasvir as a quantitative reference standard for determining the di-acetyl impurity content in Daclatasvir API batches. ICH Q3A requires identification and control of any impurity present at ≥0.1% in the drug substance [3]. The certified purity and traceable documentation of the CATO standard enable accurate quantitation with measurement uncertainty that meets regulatory expectations for impurity assay validation [2].

Stability-Indicating Assay for Forced Degradation Studies of Daclatasvir Formulations

Include N-Acetyl Daclatasvir in the impurity standard panel for forced degradation studies (acid, base, oxidative, photolytic, thermal stress) of Daclatasvir drug products, as recommended by ICH Q1A(R2) [3]. Although this compound is primarily a process impurity rather than a degradation product, its inclusion as a system suitability marker ensures that the analytical method can resolve structurally similar acetylated species from genuine degradation products generated under stress conditions [1].

Quote Request

Request a Quote for N-Acetyl Daclatasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.